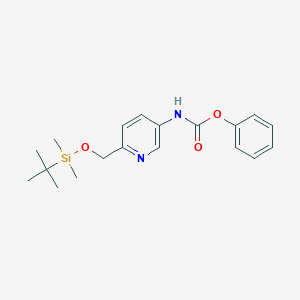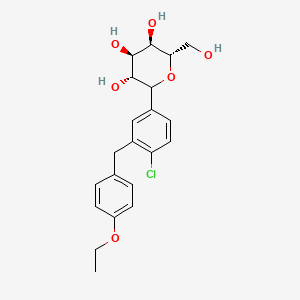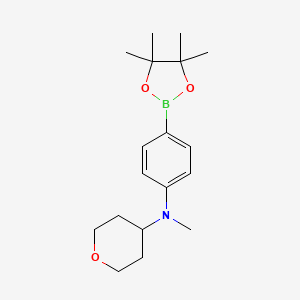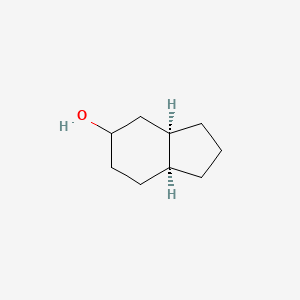
cis-rel-(3R,7S)-Octahydro-1H-inden-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-rel-(3R,7S)-Octahydro-1H-inden-5-ol is a chemical compound with the molecular formula C9H16O It is a derivative of indane, a bicyclic hydrocarbon, and features a hydroxyl group (-OH) attached to the indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-rel-(3R,7S)-Octahydro-1H-inden-5-ol typically involves the reduction of the corresponding ketone, cis-rel-(3R,7S)-Octahydro-5H-inden-5-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol, and the temperature is maintained at room temperature or slightly elevated to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method allows for efficient and scalable production of the compound under controlled pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions
cis-rel-(3R,7S)-Octahydro-1H-inden-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, cis-rel-(3R,7S)-Octahydro-5H-inden-5-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of fully saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Oxidation: cis-rel-(3R,7S)-Octahydro-5H-inden-5-one.
Reduction: Fully saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
cis-rel-(3R,7S)-Octahydro-1H-inden-5-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cis-rel-(3R,7S)-Octahydro-1H-inden-5-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. In chemical reactions, the hydroxyl group serves as a reactive site for various transformations.
Comparison with Similar Compounds
cis-rel-(3R,7S)-Octahydro-1H-inden-5-ol can be compared with other similar compounds such as:
cis-rel-(3R,7S)-Octahydro-5H-inden-5-one: The ketone counterpart, which lacks the hydroxyl group.
trans-rel-(3R,7S)-Octahydro-1H-inden-5-ol: The trans isomer, which has different stereochemistry.
Indane: The parent hydrocarbon structure without any functional groups.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-10H,1-6H2/t7-,8+,9?/m0/s1 |
InChI Key |
IGRYUSXMPCQPHK-ZQTLJVIJSA-N |
Isomeric SMILES |
C1C[C@H]2CCC(C[C@H]2C1)O |
Canonical SMILES |
C1CC2CCC(CC2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
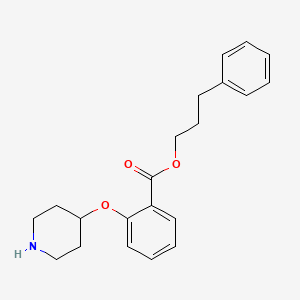

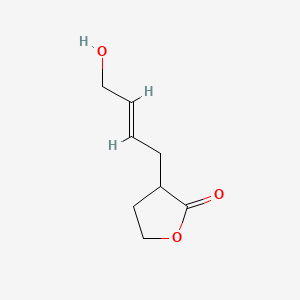
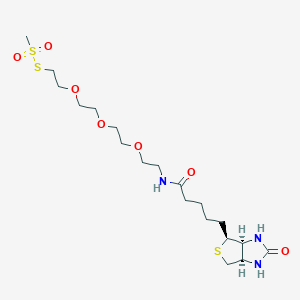
![(2R)-2-[bis(carboxymethyl)amino]-6-(octadecanoylamino)hexanoic acid](/img/structure/B13862879.png)
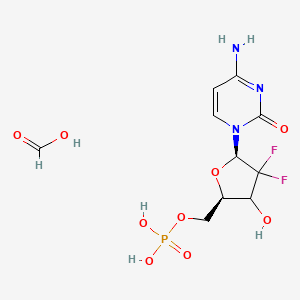
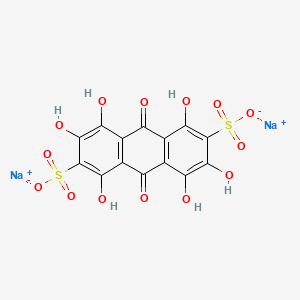
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
